N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide
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Description
N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C24H23N7O6S2 and its molecular weight is 569.61. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Apoptotic Effects
- Antifungal and Apoptotic Effects Against Candida Species: A compound structurally related to N-((4-(2,5-dimethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide demonstrated potent antifungal and apoptotic activities against Candida species, including C. albicans and C. glabrata. These compounds were shown to induce apoptosis in Candida via Annexin V-PI with flow cytometry, offering a potential avenue for antifungal therapies (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Cancer Cell Migration and Growth Inhibition
- Inhibitory Effects on Cancer Cell Migration and Growth: Another study found that derivatives of 1,2,4-Triazole-3-thiol, a compound closely related to the one , inhibited cancer cell migration and restricted the growth of melanoma, breast, and pancreatic cancer spheroids. This suggests their potential utility in the development of anticancer drugs (Šermukšnytė et al., 2022).
Antibacterial and Antifungal Agents
- Antibacterial and Antifungal Applications: Certain derivatives structurally similar to this compound have demonstrated effectiveness against both bacterial and fungal pathogens. These compounds, such as 5-Nitroimidazole derivatives, have shown promising results in in vitro studies as antibacterial and antifungal agents (Günay et al., 1999).
Development of Anticonvulsants
- Potential in Anticonvulsant Development: Derivatives of 1,3,4-thiadiazole, similar in structure to the compound , have been synthesized and demonstrated high anticonvulsive activity, suggesting potential applications in developing new anticonvulsants. These compounds were evaluated using models of seizure and showed promising results when compared to traditional anticonvulsant drugs (Sych et al., 2018).
Anti-Inflammatory Activity
- Anti-Inflammatory Properties: Research on derivatives of 1,2,4-triazole, which are structurally related to the compound , indicates that they possess anti-inflammatory activities. This opens up potential research avenues for developing new anti-inflammatory drugs (Labanauskas et al., 2001).
Properties
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O6S2/c1-14-16(5-4-6-17(14)31(34)35)22(33)26-12-20-28-29-24(39-13-21(32)27-23-25-9-10-38-23)30(20)18-11-15(36-2)7-8-19(18)37-3/h4-11H,12-13H2,1-3H3,(H,26,33)(H,25,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXCTGQREXOONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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